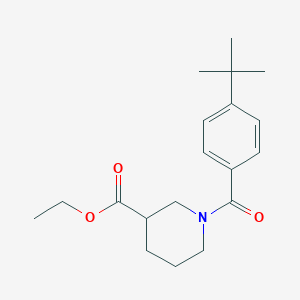
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. EBP is a piperidine-based compound that is structurally similar to other piperidine derivatives such as MDPV and α-PVP, which are known to have psychoactive effects. However, EBP does not exhibit psychoactive effects and is primarily used in research to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to have an affinity for the dopamine transporter and may be able to block the reuptake of dopamine. This has led to research into its potential use as a treatment for cocaine addiction, as well as other conditions that involve dysregulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the dopamine system in the brain, but it does not exhibit psychoactive effects like other piperidine derivatives such as MDPV and α-PVP. This compound has been shown to reduce the rewarding effects of cocaine use in animal models, suggesting that it may be able to help reduce drug cravings and addiction in humans.
Advantages and Limitations for Lab Experiments
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate is a readily available compound that can be synthesized with high purity and yield, making it a useful tool for scientific research. However, its potential therapeutic applications are still being explored, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research into Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. One potential area of research is its potential use as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine use in animal models. Additionally, this compound may have potential therapeutic applications for other conditions that involve dysregulation of dopamine levels in the brain, such as ADHD and Parkinson's disease. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Synthesis Methods
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of piperidine with tert-butylbenzoyl chloride to form 4-tert-butylbenzoylpiperidine. This intermediate is then reacted with ethyl chloroformate to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Scientific Research Applications
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. This compound has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to research into the potential use of this compound as a treatment for cocaine addiction, as it may be able to block the reuptake of dopamine and reduce the rewarding effects of cocaine use.
properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-23-18(22)15-7-6-12-20(13-15)17(21)14-8-10-16(11-9-14)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3 |
InChI Key |
VRUGKINYMYJVIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







